N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a mouthful of a compound! Let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 314287-82-6
Molecular Weight: 496.422 g/mol
This compound belongs to the class of hydrazides and triazoles. Its complex structure combines aromatic rings, a triazole ring, and a sulfanyl group. Now, let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Here are some common methods:
Condensation Reaction: The compound can be synthesized by condensing an appropriate aldehyde (such as 2,6-dichlorobenzaldehyde) with 4-phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of hydrazine hydrate.
Hydrazinolysis: Another approach involves the hydrazinolysis of the corresponding acetylhydrazide.
Industrial Production: While not widely produced industrially, research laboratories often prepare this compound for specific studies.
Chemical Reactions Analysis
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, yielding various oxidation states.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives.
Substitution: Substituent groups can be replaced under appropriate conditions.
Common reagents include hydrazine, oxidizing agents, and reducing agents. The major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry::
Ligand: The compound can act as a ligand in coordination chemistry due to its sulfur and nitrogen atoms.
Organic Synthesis: Researchers use it as a building block for designing new compounds.
Antimicrobial Properties: Studies explore its potential as an antimicrobial agent.
Anticancer Research: Investigations focus on its cytotoxic effects against cancer cells.
Dye Synthesis: Its triazole moiety makes it interesting for dye development.
Mechanism of Action
The exact mechanism remains an active area of research. its interactions with biological targets likely involve binding to specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific substitution pattern, similar compounds include:
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide:
Remember, N’-[(E)-(2,6-dichlorophenyl)methylidene]-
Properties
Molecular Formula |
C24H19Cl2N5O2S |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5O2S/c1-33-18-12-10-16(11-13-18)23-29-30-24(31(23)17-6-3-2-4-7-17)34-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
COTJVKFHRRWDGR-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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